Cas no 1214378-15-0 (3-Methyl-2-(trifluoromethyl)benzoyl chloride)

3-Methyl-2-(trifluoromethyl)benzoyl chloride is a versatile acyl chloride derivative used primarily as a key intermediate in organic synthesis. Its trifluoromethyl and methyl substituents enhance reactivity and selectivity, making it valuable for constructing complex molecules in pharmaceuticals and agrochemicals. The compound’s electron-withdrawing trifluoromethyl group improves stability and influences the electronic properties of resulting derivatives. It is particularly useful in Friedel-Crafts acylation, amidation, and esterification reactions. Handling requires caution due to its moisture sensitivity and potential corrosiveness. Proper storage under inert conditions is recommended to maintain purity and reactivity. This reagent is favored for its efficiency in introducing functionalized aromatic motifs into target structures.
3-Methyl-2-(trifluoromethyl)benzoyl chloride structure
1214378-15-0 structure
Product name:3-Methyl-2-(trifluoromethyl)benzoyl chloride
CAS No:1214378-15-0
MF:C9H6ClF3O
Molecular Weight:222.591552257538
CID:4982584

3-Methyl-2-(trifluoromethyl)benzoyl chloride 化学的及び物理的性質

名前と識別子

    • 3-methyl-2-(trifluoromethyl)benzoyl chloride
    • 3-Methyl-2-(trifluoromethyl)benzoyl chloride
    • インチ: 1S/C9H6ClF3O/c1-5-3-2-4-6(8(10)14)7(5)9(11,12)13/h2-4H,1H3
    • InChIKey: MDLLGJVBZOOYJC-UHFFFAOYSA-N
    • SMILES: ClC(C1=CC=CC(C)=C1C(F)(F)F)=O

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 227
  • XLogP3: 3.7
  • トポロジー分子極性表面積: 17.1

3-Methyl-2-(trifluoromethyl)benzoyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A013009475-250mg
3-Methyl-2-(trifluoromethyl)benzoyl chloride
1214378-15-0 97%
250mg
$480.00 2023-09-04
Alichem
A013009475-500mg
3-Methyl-2-(trifluoromethyl)benzoyl chloride
1214378-15-0 97%
500mg
$863.90 2023-09-04
Alichem
A013009475-1g
3-Methyl-2-(trifluoromethyl)benzoyl chloride
1214378-15-0 97%
1g
$1549.60 2023-09-04

3-Methyl-2-(trifluoromethyl)benzoyl chloride 関連文献

3-Methyl-2-(trifluoromethyl)benzoyl chlorideに関する追加情報

3-Methyl-2-(trifluoromethyl)benzoyl Chloride: A Comprehensive Overview

3-Methyl-2-(trifluoromethyl)benzoyl chloride (CAS No. 1214378-15-0) is a highly reactive aromatic compound with significant applications in organic synthesis and materials science. This compound, also referred to as methyl(trifluoromethyl)benzoyl chloride, belongs to the class of fluoroaromatic compounds, which have gained considerable attention in recent years due to their unique electronic properties and versatile reactivity.

The molecular structure of 3-methyl-2-(trifluoromethyl)benzoyl chloride consists of a benzene ring substituted with a methyl group at position 3 and a trifluoromethyl group at position 2. The presence of the trifluoromethyl group imparts strong electron-withdrawing effects, making this compound highly electrophilic and reactive. This reactivity is particularly advantageous in nucleophilic acyl substitution reactions, which are widely utilized in the synthesis of various bioactive molecules and advanced materials.

Recent studies have highlighted the potential of fluoroaromatic compounds like 3-methyl-2-(trifluoromethyl)benzoyl chloride in drug discovery. The electron-withdrawing effects of the trifluoromethyl group enhance the bioavailability and stability of drugs, making this compound a valuable building block in medicinal chemistry. For instance, researchers have employed this compound as an intermediate in the synthesis of novel kinase inhibitors, which show promising activity against various cancer cell lines.

In addition to its role in pharmaceuticals, 3-methyl-2-(trifluoromethyl)benzoyl chloride has found applications in the development of advanced materials. Its ability to form stable amides and esters makes it an ideal precursor for synthesizing high-performance polymers and coatings. Recent advancements in polymer chemistry have demonstrated the use of this compound in creating fluorinated polymers with exceptional thermal stability and chemical resistance.

The synthesis of 3-methyl-2-(trifluoromethyl)benzoyl chloride typically involves Friedel-Crafts acylation or other electrophilic aromatic substitution methods. These methods require precise control over reaction conditions to ensure high yields and purity. Recent innovations in catalytic systems have enabled more efficient and environmentally friendly syntheses, reducing the environmental footprint associated with its production.

From an environmental perspective, understanding the fate and transport of fluoroaromatic compounds like 3-methyl-2-(trifluoromethyl)benzoyl chloride is crucial. Studies have shown that these compounds exhibit moderate persistence in aquatic environments, necessitating careful handling during industrial processes. Regulatory agencies have implemented stringent guidelines to minimize their release into the environment, ensuring compliance with global safety standards.

Looking ahead, the demand for fluoroaromatic compounds is expected to grow as industries continue to explore their potential in emerging technologies. The development of novel synthetic routes and applications will undoubtedly solidify the importance of 3-methyl-2-(trifluoromethyl)benzoyl chloride as a key intermediate in organic synthesis.

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